Nocturnoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

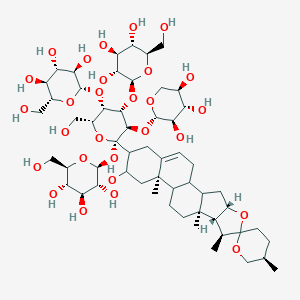

Nocturnoside A is a natural product found in Cestrum nocturnum with data available.

科学的研究の応用

Isolation and Characterization

- Isolation from Cestrum nocturnum : Nocturnoside A is a steroidal saponin isolated from the methanolic extract of the fresh leaves of Cestrum nocturnum. It has been characterized using 13C NMR spectroscopy (Ahmad, Baqai, Fatima, & Ahmad, 1991).

Molecular Structure and Properties

- Structural Analysis : A study conducted in 1995 identified a monodesmosidic spirostanol glycoside extracted from Cestrum nocturnum, termed nocturnoside B, demonstrating the diversity of compounds within the same plant species (Ahmad, Baqai, & Ahmad, 1995).

Biological and Therapeutic Potential

Cardioprotective Effects : Nocturnoside B, a related compound, has shown protective effects against doxorubicin-induced cardiotoxicity in Wistar rats. The mechanisms may be associated with the Akt and GSK-3β signal pathway inhibiting cardiomyocyte apoptosis (Huang Zhi-hu, 2013).

Antioxidant and Anti-tumor Effects : Another study on Nocturnoside B found it to have protective effects against cardiotoxicity induced by doxorubicin, potentially through scavenging oxygen free radicals in the rat heart and inhibiting lipid peroxidation. This suggests a promise for combined treatment of DOX and Nocturnoside B as a chemotherapeutic strategy (Nong Zhi-xi, 2013).

Regulatory Roles in Physiology

Circadian Rhythm Regulation : The circadian protein Nocturnin, which may be related to this compound, has a conserved ribonuclease domain that regulates target transcript translation and abundance in cells. This suggests a role in lipid metabolism and bone development (Abshire et al., 2018).

Impact on Metabolism and Obesity : Overexpression of Nocturnin in mice has been linked to decreased fat mass, suggesting a role in metabolic regulation (Le et al., 2019).

Involvement in Circadian Clock and Metabolic Regulation : Nocturnin also targets metabolites NADP+ and NADPH, indicating a direct link to metabolic regulation under the control of the circadian clock (Estrella et al., 2019).

Neuropharmacological Potential : Cestrum nocturnum has been studied for its potential neuropharmacological actions, such as analgesic activity and effects on amphetamine-induced stereotypies, indicating the diverse biological activities of compounds derived from this plant (Pérez-Saad & Buznego, 2008).

Scientific Research Applications of this compound

Discovery and Characterization

This compound, a steroidal saponin, was first identified in Cestrum nocturnum, characterized by its unique structure. This compound, isolated from the methanolic extract of the fresh leaves of Cestrum nocturnum, was characterized using 13C NMR spectroscopy. It was found to be a spirostanol glycoside, reflecting a complex chemical structure (Ahmad et al., 1991).

Effects on Myocardial Injury

In the realm of cardiac health, studies have shown the potential of nocturnoside B, a related compound, in reducing myocardial injury induced by doxorubicin in rats. It was observed to protect against cardiotoxic effects, suggesting a possible protective mechanism involving the Akt and GSK-3β signal pathway in inhibiting cardiomyocyte apoptosis (Huang Zhi-hu, 2013).

Role in Metabolism and Circadian Rhythms

Nocturnin, a protein related to this compound, has been implicated in the regulation of lipid metabolism and bone development. Its structure suggests a role as an exoribonuclease that can degrade mRNAs to inhibit protein expression. This finding hints at its potential regulatory role in various physiological processes, including circadian rhythms (Abshire et al., 2018).

Potential Therapeutic Applications

Investigations have also uncovered that a variant, nocturnoside B, has a protective effect against doxorubicin-induced cardiotoxicity, indicating potential therapeutic applications in cardiovascular health (Nong Zhi-xi, 2013).

Other Biological Functions

In additional studies, nocturnin's role in adipogenesis and energy metabolism was explored. It was found that nocturnin regulates the trafficking of dietary lipid in intestinal enterocytes, linking it to the circadian control of metabolism. This discovery opens avenues for understanding how nocturnin might influence metabolic disorders (Douris et al., 2011).

特性

CAS番号 |

137318-80-0 |

|---|---|

分子式 |

C56H90O28 |

分子量 |

1211.3 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4S,5'R,7S,8R,9S,13R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]-4,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C56H90O28/c1-20-7-10-55(75-18-20)21(2)34-29(82-55)12-25-23-6-5-22-11-26(27(61)13-54(22,4)24(23)8-9-53(25,34)3)56(84-52-45(73)41(69)38(66)32(16-59)78-52)48(81-49-42(70)35(63)28(62)19-74-49)47(80-51-44(72)40(68)37(65)31(15-58)77-51)46(33(17-60)83-56)79-50-43(71)39(67)36(64)30(14-57)76-50/h5,20-21,23-52,57-73H,6-19H2,1-4H3/t20-,21+,23?,24?,25?,26?,27?,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46+,47+,48-,49+,50+,51+,52+,53+,54+,55?,56+/m1/s1 |

InChIキー |

HXWQHQCQOBWGDB-VDYHUCKYSA-N |

異性体SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC(C(C6)[C@@]7([C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

同義語 |

3-O-(beta-D-glucopyranosyl(1-3)-beta-D-glucopyranosyl(1-2)-beta-D-glucopyranosyl((3-1)-beta D-xylopyranosyl)(1-4)-beta-D-galactopyranosyl)(25R)-spirost-5-ene-2alpha,3beta-diol nocturnoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)